molecular formula C13H9ClN4OS B11068181 1-(2,1,3-Benzothiadiazol-4-yl)-3-(3-chlorophenyl)urea

1-(2,1,3-Benzothiadiazol-4-yl)-3-(3-chlorophenyl)urea

Cat. No.: B11068181
M. Wt: 304.76 g/mol
InChI Key: FZDXIRPFSPVTKA-UHFFFAOYSA-N
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Description

1-(2,1,3-Benzothiadiazol-4-yl)-3-(3-chlorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the benzothiadiazole and chlorophenyl groups in its structure suggests potential biological activity and utility in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,1,3-Benzothiadiazol-4-yl)-3-(3-chlorophenyl)urea typically involves the reaction of 2,1,3-benzothiadiazole-4-amine with 3-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,1,3-Benzothiadiazol-4-yl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2,1,3-Benzothiadiazol-4-yl)-3-(3-chlorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,1,3-Benzothiadiazol-4-yl)-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets. The benzothiadiazole moiety may interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,1,3-Benzothiadiazol-4-yl)-3-phenylurea: Lacks the chlorine atom, which may affect its biological activity.

    1-(2,1,3-Benzothiadiazol-4-yl)-3-(4-chlorophenyl)urea: The chlorine atom is positioned differently, potentially altering its properties.

    1-(2,1,3-Benzothiadiazol-4-yl)-3-(3-methylphenyl)urea: Contains a methyl group instead of chlorine, which may influence its reactivity and applications.

Uniqueness

1-(2,1,3-Benzothiadiazol-4-yl)-3-(3-chlorophenyl)urea is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can significantly impact its chemical reactivity and biological activity

Properties

Molecular Formula

C13H9ClN4OS

Molecular Weight

304.76 g/mol

IUPAC Name

1-(2,1,3-benzothiadiazol-4-yl)-3-(3-chlorophenyl)urea

InChI

InChI=1S/C13H9ClN4OS/c14-8-3-1-4-9(7-8)15-13(19)16-10-5-2-6-11-12(10)18-20-17-11/h1-7H,(H2,15,16,19)

InChI Key

FZDXIRPFSPVTKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=CC3=NSN=C32

Origin of Product

United States

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